![molecular formula C23H22Cl3FN4O3 B610172 Poziotinib hydrochloride CAS No. 1429757-68-5](/img/structure/B610172.png)
Poziotinib hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
波佐替尼盐酸盐是一种有效的、不可逆的人表皮生长因子受体 (HER) 家族抑制剂,专门针对 HER1、HER2 和 HER4。它主要用于治疗非小细胞肺癌 (NSCLC) 和其他 HER2 基因发生突变的癌症。 该化合物在临床试验中表现出巨大的潜力,特别是对于 HER2 外显子 20 插入突变的患者 .
准备方法
合成路线和反应条件
波佐替尼盐酸盐的合成从 7-甲氧基-4-氧代-3,4-二氢喹唑啉-基乙酸酯开始,涉及多个步骤。该过程包括氯化、氨化、水解、缩合、脱保护和酰胺化反应。关键中间体 4-(3,4-二氯-2-氟苯胺基)-7-甲氧基喹唑啉-6-基新戊酸酯通过这些步骤形成。 最终产物波佐替尼通过用浓盐酸处理转化为其盐酸盐 .
工业生产方法
波佐替尼盐酸盐的工业生产遵循类似的合成路线,但针对更高的产率和纯度进行了优化。起始原料 7-甲氧基-4-氧代-3,4-二氢喹唑啉-基乙酸酯易于获得,反应条件适中,使该工艺适合大规模生产。 工业过程的总产率约为 37.2% .
化学反应分析
反应类型
波佐替尼盐酸盐经历各种化学反应,包括亲核取代、脱保护和酰胺化。这些反应对于该化合物的合成和修饰至关重要。
常用试剂和条件
亲核取代: 使用叔丁基 4-(甲苯磺酰氧基)哌啶-1-羧酸酯 (TSP) 作为试剂。
脱保护: 使用三氟乙酸 (CF3COOH) 去除 Boc 基团。
酰胺化: 使用丙烯酰氯形成酰胺键.
主要产物
科学研究应用
Introduction to Poziotinib Hydrochloride
This compound is a novel, orally administered tyrosine kinase inhibitor specifically targeting mutations in the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (HER2). It has emerged as a promising therapeutic option for patients with specific genetic alterations in non-small cell lung cancer (NSCLC) and other malignancies. This article explores the applications of this compound, focusing on its efficacy, safety, and clinical case studies.
HER2 Exon 20 Insertion Mutations
Poziotinib has shown significant antitumor activity in patients with NSCLC harboring HER2 exon 20 insertion mutations. The ZENITH20 trial, a multicenter phase II study, evaluated its efficacy in previously treated patients. Results indicated an objective response rate of approximately 27.5% among participants, with manageable safety profiles. Common adverse events included rash (48.9%), diarrhea (25.6%), and stomatitis (24.4%) .
EGFR Exon 20 Insertion Mutations
In addition to HER2 mutations, poziotinib has demonstrated efficacy against EGFR exon 20 insertion mutations. A notable case involved a patient who achieved a complete response after treatment with poziotinib as part of the ZENITH20 trial . This case highlights the potential of poziotinib as a first-line treatment alternative for metastatic NSCLC with EGFR exon 20 insertions.
Other Cancer Types
Recent studies have suggested that poziotinib may also be effective against other malignancies characterized by NRG1 fusions, which occur in various cancers including gallbladder and breast cancer . These findings indicate that poziotinib's applications may extend beyond NSCLC.
Case Study: Exceptional Response in Metastatic NSCLC
A 62-year-old female patient with metastatic NSCLC harboring an EGFR exon 20 insertion mutation was treated with poziotinib as part of the ZENITH20 trial. Initially administered at a dose of 8 mg twice daily, the patient experienced significant adverse effects leading to dose adjustments. After reducing the dosage to 6 mg twice daily, she achieved a complete response by October 2021, demonstrating the drug's potential effectiveness when properly managed .
Case Study: Efficacy in HER2 Mutant NSCLC
Another patient in the ZENITH20 trial exhibited a partial response to poziotinib after experiencing severe side effects at higher doses. Following dose modification, her treatment continued without interruption, resulting in substantial tumor size reduction over several months . This case underscores the importance of dose management in optimizing treatment outcomes.
Safety Profile
The safety profile of poziotinib is characterized by several common adverse events:
- Rash : Occurred in nearly half of patients.
- Diarrhea : Reported by approximately one-quarter of participants.
- Stomatitis : Affected about one-quarter of patients as well.
These side effects often necessitated dose reductions or interruptions during treatment but were generally manageable .
作用机制
波佐替尼盐酸盐通过共价结合到 HER1、HER2 和 HER4 的酪氨酸激酶结构域发挥作用。这种结合抑制受体活性,阻止导致细胞增殖和存活的下游信号通路。 波佐替尼的尺寸小且结构灵活,使其能够进入受限的结合位点并克服空间位阻 .
相似化合物的比较
类似化合物
奈拉替尼: 用于治疗乳腺癌的另一种泛 HER 抑制剂。
阿法替尼: EGFR 和 HER2 的不可逆抑制剂,用于 NSCLC。
独特性
波佐替尼盐酸盐因其高效力和抑制多个 HER 家族成员的能力而独一无二。 其尺寸小且结构灵活,使其在结合受限位点方面具有优势,使其对对其他抑制剂产生耐药性的突变有效 .
生物活性
Poziotinib hydrochloride is a novel tyrosine kinase inhibitor (TKI) specifically designed to target mutations in the HER2 and EGFR pathways, particularly focusing on exon 20 insertions. This compound has garnered attention for its efficacy in treating non-small cell lung cancer (NSCLC) and other malignancies characterized by these mutations. This article synthesizes current research findings, clinical trial data, and case studies to elucidate the biological activity of poziotinib.
Poziotinib functions by inhibiting the activity of HER2 and EGFR receptors, which are critical in the signaling pathways that promote cell proliferation and survival. The compound's small molecular size allows it to effectively bind to mutated forms of these receptors, circumventing steric hindrances that limit the efficacy of larger TKIs. Specifically, poziotinib has shown potent activity against common HER2 exon 20 mutations, including A775_G776insYVMA and G776delinsVC .
Case Studies and Clinical Trials
-
Phase II ZENITH20 Study :
- Objective : Evaluate the efficacy of poziotinib in patients with HER2 exon 20 insertion NSCLC.
- Results : In cohort 2, patients received 16 mg of poziotinib daily. The study reported an objective response rate (ORR) of 64% among the first 11 patients treated .
- Adverse Events : Notable grade 3 or higher treatment-related adverse events included rash (48.9%), diarrhea (25.6%), and stomatitis (24.4%) with a median relative dose intensity of 71.5% .
-
Comparative Analysis Against Other TKIs :
- In vitro studies demonstrated that poziotinib outperformed other TKIs, such as neratinib and afatinib, particularly against the most common HER2 exon 20 insertions .
- A study indicated that poziotinib was the only drug effective against the YVMA mutation with a sensitivity index (SI) less than 10, highlighting its unique potency in this context .
Table: Summary of Key Clinical Trial Findings
Study/Trial | Patient Population | Dose | Objective Response Rate | Notable Adverse Events |
---|---|---|---|---|
ZENITH20 | HER2 exon 20 NSCLC | 16 mg daily | 64% | Rash (48.9%), Diarrhea (25.6%) |
Comparative Study | Various HER2 mutations | Variable | Higher than neratinib | Resistance noted in some mutations |
Resistance Mechanisms
Research has identified potential mechanisms for resistance to poziotinib, notably the emergence of secondary mutations such as C805S in HER2 . This mutation was observed in several resistant clones developed during studies, suggesting that while poziotinib is effective initially, resistance can develop through specific genetic alterations.
Biological Activity in Other Cancers
Beyond NSCLC, poziotinib has demonstrated activity against other cancers harboring HER2 mutations, including breast cancer. A study highlighted its effectiveness against the L755S mutation, which is resistant to neratinib but sensitive to poziotinib when used alone or in combination with endocrine therapies like fulvestrant .
属性
IUPAC Name |
1-[4-[4-(3,4-dichloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]prop-2-en-1-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2FN4O3.ClH/c1-3-20(31)30-8-6-13(7-9-30)33-19-10-14-17(11-18(19)32-2)27-12-28-23(14)29-16-5-4-15(24)21(25)22(16)26;/h3-5,10-13H,1,6-9H2,2H3,(H,27,28,29);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYSOLOMWJFVNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=C(C=C3)Cl)Cl)F)OC4CCN(CC4)C(=O)C=C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl3FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1429757-68-5 |
Source
|
Record name | Poziotinib hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429757685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | POZIOTINIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4Z7U6JL1C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。